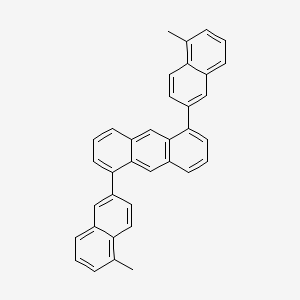
1,5-Bis(5-methylnaphthalen-2-YL)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is a chemical compound with the molecular formula C₃₆H₂₆. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene typically involves the use of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution reactionThe reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent, such as dichloromethane (CH₂Cl₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(5-methylnaphthalen-2-YL)anthracene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
1,5-Bis(5-methylnaphthalen-2-YL)anthracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: It is used in the fabrication of polymeric materials and solar cells, where its extended aromatic and conjugated π-system enhances the material’s properties.
Biological Applications: Anthracene derivatives, including this compound, have been studied for their antimicrobial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene involves its interaction with light and other molecules. Its extended aromatic and conjugated π-system allows it to absorb and emit light, making it useful in photophysical applications. Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially leading to antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: This compound is another anthracene derivative used in OLEDs and OFETs.
2,2’-Bianthracene: This compound is used as an organic semiconductor in OFET devices.
9-(4-Phenyl)anthracene: This compound is used in the synthesis of blue-emitting materials for OLEDs.
Uniqueness
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
870282-90-9 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1,5-bis(5-methylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-7-3-9-25-19-29(15-17-31(23)25)33-13-5-11-27-22-36-28(21-35(27)33)12-6-14-34(36)30-16-18-32-24(2)8-4-10-26(32)20-30/h3-22H,1-2H3 |
Clave InChI |
RWZZMKSSJCPGPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC4=CC5=C(C=CC=C5C6=CC7=CC=CC(=C7C=C6)C)C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)

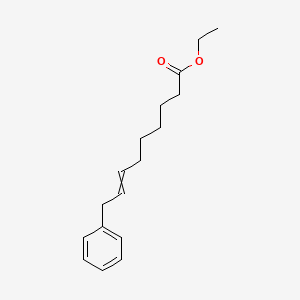
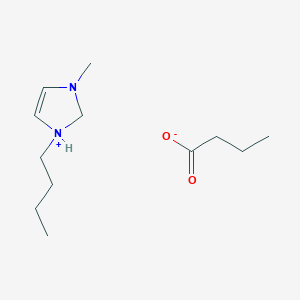
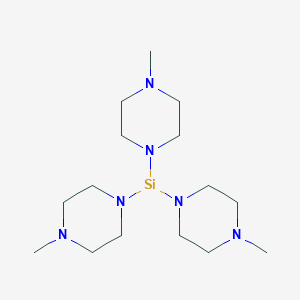
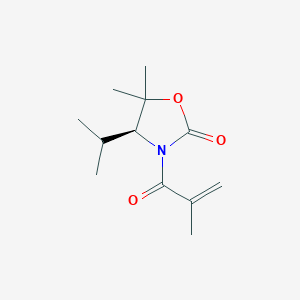
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
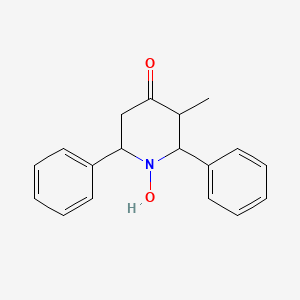
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
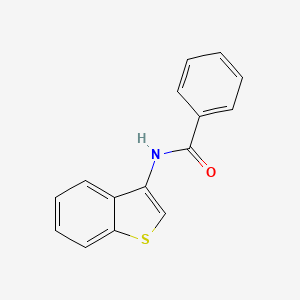
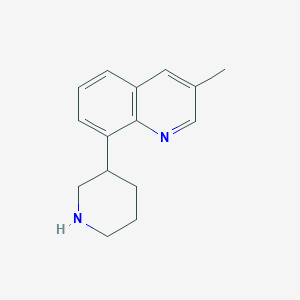
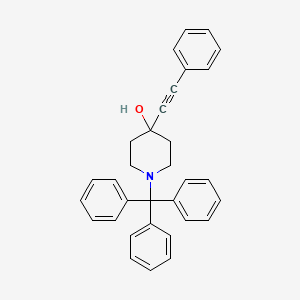
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
